Junipediol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

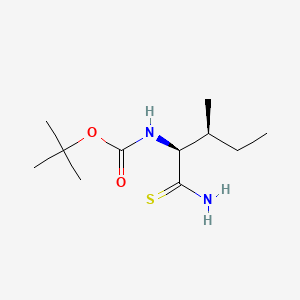

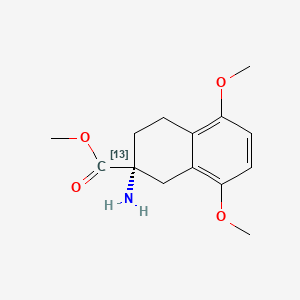

Junipediol A is a naturally occurring compound initially isolated from the root bark of the cypress tree. It is a white crystalline solid with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol . This compound is known for its unique chemical structure, which includes multiple ring structures and hydroxyl functional groups .

Wissenschaftliche Forschungsanwendungen

Junipediol A has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Junipediol A is a natural product that can be isolated from the aerial parts of Juniperus phcenicea

Biochemical Pathways

It’s known that this compound is a phenolic compound , and phenolic compounds are generally involved in various biological activities such as antioxidant, anti-inflammatory, and anticancer activities.

Result of Action

Given that this compound is a phenolic compound , it may exhibit antioxidant, anti-inflammatory, and anticancer activities, like other phenolic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Junipediol A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves grinding the plant material, followed by solvent extraction using organic solvents such as dimethyl sulfoxide or ethanol . The extract is then purified through crystallization, filtration, and drying to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the root bark of cypress trees. The process includes mechanical grinding, solvent extraction, and purification steps to ensure high purity and yield . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Junipediol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further utilized in different chemical applications .

Vergleich Mit ähnlichen Verbindungen

Junipediol A can be compared with other similar compounds, such as:

Junipediol B: Another phenylpropanoid derivative with similar antioxidant properties.

Guaiacylglycerol: A compound with a similar structure and biological activity.

Dihydrosyringin: Known for its anti-inflammatory properties, similar to this compound.

This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,11-13H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDMTMWJXFPCFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Junipediol A and where has it been discovered?

A1: this compound is a novel sesquiterpene first discovered in the heartwood of Juniperus formosana Hayata. [] This specific type of sesquiterpene skeleton was elucidated using X-ray analysis. [] Further research identified this compound, along with this compound 8-O-β-D-glucopyranoside and Junipediol B, in the Cephalotaxus hainanensis Li. species. []

Q2: What are the known biological activities of this compound?

A2: While this compound's structure has been characterized, research primarily focuses on its isolation and identification. [, ] Current literature mainly highlights its antioxidant activity, which was evaluated using the DPPH method. [] Further research is needed to explore its potential interactions with biological targets and downstream effects.

Q3: Are there other research avenues for this compound based on its origin?

A3: Interestingly, other compounds isolated from Juniperus formosana heartwood, such as α-cedrol and sugiol, are known for their diverse biological activities including anti-inflammatory, antimicrobial, and cytotoxic properties. [] Considering this compound originates from a similar source, exploring these bioactivities could be a potential research direction. Additionally, investigating the traditional uses of Juniperus formosana and Cephalotaxus hainanensis in traditional medicine might offer clues about the potential applications of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/new.no-structure.jpg)

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)